2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol
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Overview
Description
2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol is a compound that features a thiophene ring system, which is a sulfur-containing heterocycle. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol typically involves the condensation of thiophene derivatives with appropriate amine and alcohol groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene alcohols or amines.
Substitution: Alkylated or acylated thiophene derivatives.
Scientific Research Applications
2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethanol: Used in the preparation of oligothiophene isothiocyanates and other biologically active compounds.
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: Features a thiophene ring with a trifluoromethyl group and is used in various chemical syntheses.
Uniqueness
2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of specialized materials and bioactive molecules .
Properties
IUPAC Name |
2-amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-6-7(12)8-3-4-10(14-8)9-2-1-5-13-9/h1-5,7,12H,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLJCMCCQQBQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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